molecular formula C21H27ClN2O5S2 B6527482 methyl 2-[3-(benzenesulfonyl)propanamido]-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1135213-19-2

methyl 2-[3-(benzenesulfonyl)propanamido]-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6527482
CAS No.: 1135213-19-2
M. Wt: 487.0 g/mol
InChI Key: XQXVLXKIAZATAJ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(benzenesulfonyl)propanamido]-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule characterized by a thieno[2,3-c]pyridine core, a benzenesulfonyl group, a propyl chain, and a methyl ester moiety. The hydrochloride salt enhances its aqueous solubility, a critical feature for bioavailability in pharmacological applications.

Properties

IUPAC Name

methyl 2-[3-(benzenesulfonyl)propanoylamino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S2.ClH/c1-3-11-23-12-9-16-17(14-23)29-20(19(16)21(25)28-2)22-18(24)10-13-30(26,27)15-7-5-4-6-8-15;/h4-8H,3,9-14H2,1-2H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXVLXKIAZATAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analog in the provided evidence is 7-(3-((S)-2-((S)-2-(tert-Butoxycarbonylamino)propanamido)propanamido)-4-(methoxyimino)piperidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3l) . Key differences include:

Property Target Compound Compound 3l
Core Structure Thieno[2,3-c]pyridine (sulfur-containing heterocycle) Quinoline (nitrogen-containing heterocycle)
Functional Groups Benzenesulfonyl, methyl ester, propyl Fluoro, methoxy, cyclopropane, tert-butoxycarbonyl (Boc), carboxylic acid
Ionization State Hydrochloride salt (enhanced solubility) Free carboxylic acid (moderate solubility at physiological pH)
Molecular Weight ~550–600 g/mol (estimated) 661.33 g/mol (M+H⁺)

Implications :

  • The benzenesulfonyl group increases lipophilicity, which could enhance membrane permeability relative to 3l’s polar carboxylic acid group.
Physicochemical Properties
Parameter Target Compound Compound 3l
Solubility High (hydrochloride salt) Moderate (pH-dependent ionization of –COOH)
LogP ~2.5–3.5 (estimated) ~1.8–2.2 (calculated from structure)

Key Observations :

  • The hydrochloride salt improves the target compound’s solubility in aqueous media, a critical advantage for intravenous formulations.

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